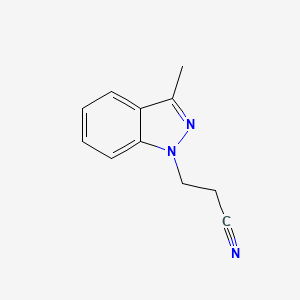
1,9-Dichlorophenanthrene
Vue d'ensemble
Description
1,9-Dichlorophenanthrene is a chemical compound with the molecular formula C14H8Cl2 . It is a type of chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has chlorine atoms attached to the aromatic rings of a PAH .
Molecular Structure Analysis
The molecular structure of 1,9-Dichlorophenanthrene consists of a phenanthrene core with two chlorine atoms attached at the 1 and 9 positions . The average mass of the molecule is 247.119 Da, and the monoisotopic mass is 246.000305 Da .Applications De Recherche Scientifique
Atmospheric Degradation of Chlorinated PAHs
Chlorinated polycyclic aromatic hydrocarbons (ClPAHs) like 9,10-Dichlorophenanthrene pose significant environmental concerns due to their widespread occurrence and dioxin-like toxicities. A study by Dang et al. (2015) delved into the mechanism of OH-initiated atmospheric oxidation degradation of this compound. The findings indicated that the main oxidation products are various ring-retaining and ring-opening compounds, such as chlorophenanthrols, 9,10-dichlorophenanthrene-3,4-dione, dialdehydes, chlorophenanthrenequinones, nitro-9,10-Cl₂Phe, and epoxides. The study provides valuable insights into the atmospheric fate of 9,10-Dichlorophenanthrene.
Catalytic Applications in Organic Synthesis
1,3-Dichloro-tetra-n-butyl-distannoxane has been identified as a catalyst for the direct substitution of 9H-xanthen-9-ol with indoles at room temperature, leading to the formation of a class of 3-(9H-xanthen-9-yl)-1H-indole derivatives (Liu et al., 2012). This catalytic process also supports other nucleophiles, underlining the versatility of dichloro-based compounds in facilitating organic syntheses.
Structural Studies and Chemical Behavior
Understanding the structural aspects and chemical behavior of related compounds provides insights into their reactivity and potential applications. For instance, the study of 9,10-Dihydrophenanthrene derivatives by Suzuki et al. (2000) revealed the impact of electron-donating and accepting groups on the molecule's structure, particularly the elongation of the central bond. Such insights are crucial for designing compounds with tailored properties for specific applications.
Orientations Futures
Propriétés
IUPAC Name |
1,9-dichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCCKIQXAAUPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2Cl)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dichlorophenanthrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



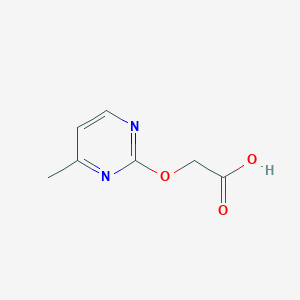
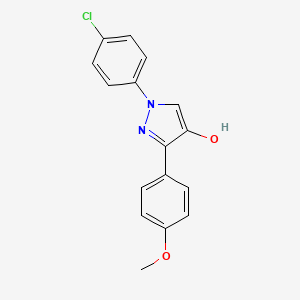

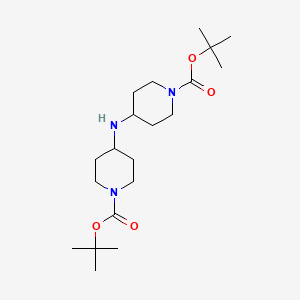
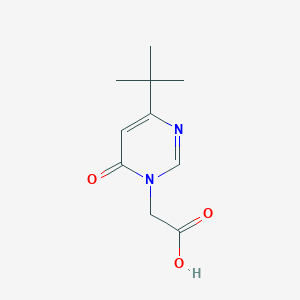

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)


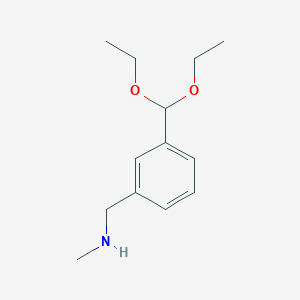
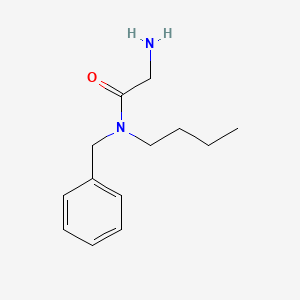
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
